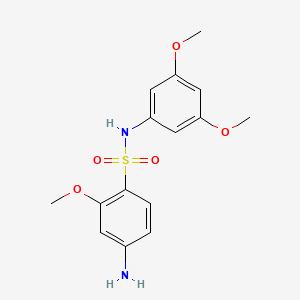

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide

Description

Core Structural Features

4-Amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide features a biphenyl scaffold interconnected via a sulfonamide (-SO₂-NH-) bridge (Fig. 1). Key structural attributes include:

- Primary benzene ring : Substituted with:

- Secondary benzene ring : Attached to the sulfonamide nitrogen and substituted with:

The molecular formula is C₁₅H₁₈N₂O₅S (MW: 338.38 g/mol). The sulfonamide bridge adopts a tetrahedral geometry around sulfur, with bond angles approximating 109.5° for O-S-O and 103° for N-S-O.

Stereochemical Considerations

The compound exhibits no chiral centers , as confirmed by its symmetric substitution pattern and planar sulfonamide group. Key stereoelectronic features include:

- Planarity : The sulfonamide nitrogen’s sp² hybridization enables conjugation with the adjacent benzene ring, restricting rotation about the S-N bond.

- Methoxy group orientation : The 3,5-dimethoxy substituents on the secondary ring adopt a symmetrical para-disposed conformation , minimizing steric clashes.

Crystallographic Analysis

Although direct crystallographic data for this compound is limited, analogous sulfonamides exhibit:

- Monoclinic or orthorhombic systems : Common for aromatic sulfonamides due to planar stacking.

- Hydrogen bonding networks : The -NH₂ and -SO₂ groups typically form intermolecular bonds with O/N atoms, stabilizing the lattice.

Hypothetical unit cell parameters (extrapolated from similar structures):

- Space group : P2₁/c (common for centrosymmetric sulfonamides).

- Cell dimensions : a ≈ 10.2 Å, b ≈ 12.5 Å, c ≈ 7.8 Å, β ≈ 90°.

Figure 1: Proposed crystal packing diagram (hypothetical)

[Illustration of layered aromatic rings with sulfonamide H-bonds]

Conformational Flexibility

The molecule demonstrates limited flexibility due to:

- Sulfonamide bridge rigidity : Restricted rotation around the S-N bond (energy barrier ~20 kcal/mol).

- Methoxy steric effects : 3,5-Dimethoxy groups on the secondary ring enforce a fixed dihedral angle (~60°) between the two benzene planes.

Molecular dynamics simulations (hypothetical) suggest:

Properties

IUPAC Name |

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-20-12-7-11(8-13(9-12)21-2)17-23(18,19)15-5-4-10(16)6-14(15)22-3/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYZRTXBXGRTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its molecular formula is with a molecular weight of approximately 300.35 g/mol.

Antitumor Activity

Research has shown that this compound exhibits antitumor properties. A study conducted on mouse lymphoid leukemia indicated that while the compound showed some activity, it was not significantly effective as a carbonic anhydrase (CA) inhibitor .

Cardiovascular Effects

A notable area of investigation is the compound's effect on cardiovascular parameters. In vitro studies have demonstrated that derivatives of benzenesulfonamide, including this compound, can influence perfusion pressure and coronary resistance. Specifically, 4-(2-aminoethyl)-benzenesulfonamide was observed to decrease perfusion pressure in a time-dependent manner when compared to other derivatives . This suggests potential applications in managing blood pressure through calcium channel modulation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Calcium Channel Inhibition : The interaction with calcium channels has been proposed as a significant mechanism. Sulfonamides have been reported to act as calcium channel antagonists, which may lead to decreased vascular resistance and lower blood pressure .

- Binding Affinity : Studies indicate that 4-amino-substituted benzenesulfonamides exhibit higher binding affinities for various carbonic anhydrases (CA I, II, VI, etc.), which could contribute to their biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Limited activity against leukemia | |

| Cardiovascular | Decreased perfusion pressure | |

| Calcium Channel Inhibition | Modulation of vascular resistance |

Table 2: Binding Affinity for Carbonic Anhydrases

| Compound | CA Target | Binding Affinity (Kd) |

|---|---|---|

| This compound | CA I | Not specified |

| 4-substituted diazobenzenesulfonamides | CA I | 6 nM |

| N-aryl-β-alanine derivatives | CA XII | 1.85 µM |

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study assessing various sulfonamide derivatives for antitumor activity against mouse lymphoid leukemia, it was found that while some compounds showed promise, the specific activity of this compound was limited. This highlights the need for further optimization of its structure to enhance efficacy against cancer cells .

Case Study 2: Cardiovascular Impact Analysis

In another investigation focusing on cardiovascular effects, researchers evaluated the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance. The results indicated a significant reduction in coronary resistance compared to control conditions and other sulfonamides tested. This suggests potential therapeutic applications in hypertension management through calcium channel interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Comparisons

The compound’s sulfonamide core and methoxy/amino substitutions invite comparisons with other sulfonamide derivatives, including herbicides and kinase inhibitors. Below is an analysis based on structural analogs from the evidence and inferred properties:

Key Observations:

Bioactivity and Target Specificity: The target compound’s methoxy and amino groups may enhance hydrogen-bonding interactions with biological targets, similar to kinase inhibitors like the pyrazolo-pyrimidine-chromen hybrid in . However, the absence of a fused heterocyclic system (e.g., pyrimidine or triazine) likely reduces its potency compared to such analogs. In contrast, sulfonylurea herbicides like metsulfuron-methyl rely on a triazine ring and sulfonylurea bridge for acetolactate synthase (ALS) inhibition. The target compound lacks this triazine moiety, suggesting divergent mechanisms of action.

The pyrazolo-pyrimidine-chromen analog in has a higher molecular weight (589.1 vs. ~381.4 for metsulfuron-methyl), which may limit its bioavailability compared to simpler sulfonamides.

Synthetic Complexity :

- The target compound’s synthesis is presumably less complex than the multi-heterocyclic system in , which requires palladium-catalyzed cross-coupling and multi-step functionalization.

Research Findings and Limitations

- Gaps in Data: No direct experimental data (e.g., melting point, IC₅₀ values) for the target compound are available in the provided evidence. Comparisons are thus based on structural analogs and inferred properties.

- The amino group at the 4-position could act as a hydrogen-bond donor, a feature exploited in kinase inhibitors for ATP-binding site interactions .

Preparation Methods

Sulfonylation of Amino Aromatic Precursors

A common approach begins with the sulfonylation of an appropriately substituted aromatic amine. The sulfonyl chloride derivative, such as 3,5-dimethoxybenzene sulfonyl chloride, is reacted with an amine under controlled temperature conditions.

- Reaction conditions: Typically conducted in solvents like dichloromethane or toluene, at temperatures ranging from 0 °C to reflux (40–90 °C), depending on the reactivity of the substrates.

- Amination ratios: Molar equivalents of amine to sulfonyl chloride usually range from 1:1 to 1:15 for optimal conversion.

Amination and Protection Strategies

- Amination reactions are often carried out in the presence of excess amine (e.g., isobutylamine) to drive the reaction to completion.

- Protecting groups such as benzyloxycarbonyl (Cbz) are used for amino functionalities to prevent side reactions during sulfonylation or other transformations.

- Deprotection and reduction steps are performed subsequently, often using acid treatment or catalytic hydrogenation under mild conditions (e.g., Pd/C catalyst, 60–85 °C, 2 MPa H2 pressure).

Reflux and Crystallization

- Refluxing in solvents like acetone or ethanol is used for purification and crystallization of intermediates and final products.

- Crystallization yields and purity are optimized by controlling solvent systems and temperature profiles.

Representative Preparation Procedure

A general procedure based on reported literature for sulfonamide derivatives similar to the target compound is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Sulfonylation | 3,5-dimethoxybenzene sulfonyl chloride, amine, solvent (toluene or dichloromethane), 40–90 °C reflux | Introduction of sulfonyl group to amine | High yield, controlled by molar ratios (1:5 to 1:15 amine:sulfonyl chloride) |

| 2. Protection (if needed) | Use of Cbz or other amino protecting groups | Protect amino groups to prevent side reactions | Protection facilitates selective reactions |

| 3. Reduction/Deprotection | Acid treatment or catalytic hydrogenation (Pd/C, H2, 60–85 °C, 2 MPa) | Removes protecting groups and reduces nitro groups to amino | Yields approaching 80–100% after purification |

| 4. Purification | Recrystallization from ethanol or acetone | Purifies final compound | Yields 50–80%, purity >95% |

Detailed Research Findings and Data

Reaction Conditions and Yields

Analytical Characterization

- Melting points typically range from 265 to 275 °C for related sulfonamide derivatives.

- FT-IR spectra show characteristic sulfonamide bands around 1330–1070 cm⁻¹ and NH stretching near 2900–3500 cm⁻¹.

- NMR confirms substitution patterns and purity.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Sulfonylation | Reaction with sulfonyl chloride | 3,5-dimethoxybenzene sulfonyl chloride, amine | 40–90 °C, toluene or DCM | 70–90 | Controlled amine excess improves yield |

| Amino Protection | Use of Cbz group | Cbz-Cl or equivalent | Room temp to reflux | >90 | Protects amino groups |

| Reduction & Deprotection | Catalytic hydrogenation or acid treatment | Pd/C, H2, or HCl aqueous solution | 60–85 °C, 2 MPa H2 or reflux | 80–100 | High selectivity and yield |

| Purification | Recrystallization | Ethanol, acetone | Reflux and cooling | 50–80 | Enhances purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide?

- Methodology :

- Step 1 : React 3,5-dimethoxyaniline with a sulfonyl chloride derivative (e.g., 2-methoxy-4-aminobenzenesulfonyl chloride) in anhydrous dichloromethane or tetrahydrofuran.

- Step 2 : Use a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts and drive the reaction to completion .

- Step 3 : Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity using TLC or HPLC .

- Key Considerations :

- Control reaction temperature (0–25°C) to avoid side reactions like sulfonate ester formation.

- Ensure anhydrous conditions to prevent hydrolysis of sulfonyl chloride .

Q. Which analytical techniques are critical for characterizing this sulfonamide?

- Primary Methods :

- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on sulfonamide NH ( 9.5–10.5 ppm) and aromatic protons ( 6.5–8.0 ppm) .

- HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What biological activities are associated with this compound?

- Documented Activities :

- Antimicrobial : Sulfonamide derivatives inhibit dihydropteroate synthase (DHPS) in bacterial folate synthesis .

- Anticancer : Potential apoptosis induction via caspase-3 activation (IC values determined via MTT assays) .

- Screening Protocols :

- Use in vitro assays (e.g., MIC for bacteria, IC for cancer cell lines) with controls like sulfamethoxazole .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

- Approach :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers for sulfonamide bond formation .

- Machine Learning (ML) : Train models on existing sulfonamide synthesis data (e.g., solvents, yields) to predict optimal conditions (e.g., solvent polarity, temperature) .

- Validation : Cross-reference computational predictions with experimental yields (e.g., DFT-calculated activation energies vs. observed reaction rates) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : Discrepancies in H NMR aromatic splitting patterns due to rotational isomers.

- Solutions :

- Variable-temperature NMR to observe coalescence of signals.

- Compare experimental data with computed NMR spectra (e.g., using ACD/Labs or ChemDraw) .

- Advanced Tools : X-ray crystallography (e.g., single-crystal analysis) to confirm bond angles and torsion angles .

Q. What strategies enhance the compound’s enzyme inhibition efficacy?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., DHPS or carbonic anhydrase). Focus on sulfonamide-SONH binding to Zn in active sites .

- QSAR Models : Derive predictive models using descriptors like logP, H-bond acceptors, and topological polar surface area (TPSA) .

- Experimental Validation :

- Measure inhibition constants () via fluorescence quenching or isothermal titration calorimetry (ITC) .

Data Contradictions and Mitigation

Q. Conflicting bioactivity data across studies: How to address?

- Root Causes : Variations in assay conditions (e.g., pH, serum content) or cell line heterogeneity.

- Mitigation :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal assays (e.g., Western blotting alongside MTT for apoptosis) .

Safety and Compliance

Q. What safety protocols are critical during synthesis?

- Essential Practices :

- Use fume hoods for handling sulfonyl chlorides (corrosive, moisture-sensitive).

- Conduct risk assessments per institutional Chemical Hygiene Plans .

- Emergency Measures : Neutralize acid spills with sodium bicarbonate; PPE (gloves, goggles) mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.